molecular formula C11H9NO2 B11908359 6-Methylisoquinoline-4-carboxylic acid

6-Methylisoquinoline-4-carboxylic acid

Cat. No.: B11908359
M. Wt: 187.19 g/mol
InChI Key: UPGZYIVLHGMJGF-UHFFFAOYSA-N
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Description

6-Methylisoquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO2 It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions . This reaction typically requires the use of catalysts and can be performed in aqueous media to enhance efficiency and yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale Pfitzinger reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Methylisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

6-Methylisoquinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the methyl group at the 6-position and the carboxylic acid group at the 4-position. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

6-methylisoquinoline-4-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-2-3-8-5-12-6-10(11(13)14)9(8)4-7/h2-6H,1H3,(H,13,14)

InChI Key

UPGZYIVLHGMJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NC=C2C=C1)C(=O)O

Origin of Product

United States

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